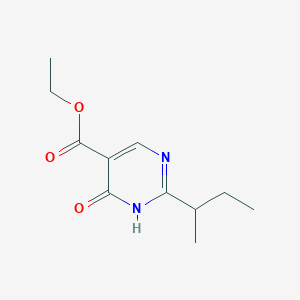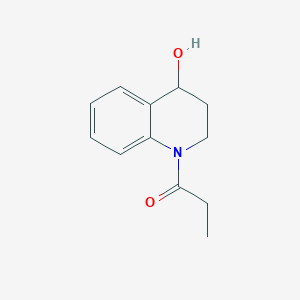
1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a phenylthioethyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenylthioethyl Intermediate: This step involves the reaction of phenylthiol with an appropriate alkyl halide to form the phenylthioethyl intermediate.
Cycloaddition Reaction: The phenylthioethyl intermediate undergoes a cycloaddition reaction with an azide compound to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes and proteins, potentially inhibiting their function. The triazole ring can also interact with nucleic acids, affecting cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazole
- 1-(2-(Phenylthio)ethyl)-1h-1,2,4-triazole
- 1-(2-(Phenylthio)ethyl)-1h-1,3,4-triazole
Uniqueness
1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine is unique due to the specific positioning of the amine group on the triazole ring. This positioning can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The presence of the phenylthio group also imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Propriétés
Formule moléculaire |
C10H12N4S |
|---|---|
Poids moléculaire |
220.30 g/mol |
Nom IUPAC |
1-(2-phenylsulfanylethyl)triazol-4-amine |
InChI |
InChI=1S/C10H12N4S/c11-10-8-14(13-12-10)6-7-15-9-4-2-1-3-5-9/h1-5,8H,6-7,11H2 |
Clé InChI |
REVBXNKSGLQDHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCN2C=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13641070.png)
![(4-((4'-Phenoxy-[1,1'-biphenyl]-4-yl)oxy)phenyl)boronic acid](/img/structure/B13641072.png)



![6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate](/img/structure/B13641121.png)








